Cas no 1422970-34-0 ((2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid)
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 1422970-34-0
- EN300-37397344
- (2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid
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- Inchi: 1S/C14H26N2O6/c1-8(15-11(19)21-13(2,3)4)9(10(17)18)16-12(20)22-14(5,6)7/h8-9H,1-7H3,(H,15,19)(H,16,20)(H,17,18)/t8-,9+/m1/s1
- InChI Key: OHVKGQSJWVUZCJ-BDAKNGLRSA-N
- SMILES: O(C(N[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 318.17908655g/mol
- Monoisotopic Mass: 318.17908655g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 8
- Complexity: 422
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 114Ų
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37397344-0.05g |
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid |
1422970-34-0 | 0.05g |
$1104.0 | 2023-07-06 | ||
| Enamine | EN300-37397344-0.1g |
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid |
1422970-34-0 | 0.1g |
$1157.0 | 2023-07-06 | ||
| Enamine | EN300-37397344-0.25g |
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid |
1422970-34-0 | 0.25g |
$1209.0 | 2023-07-06 | ||
| Enamine | EN300-37397344-0.5g |
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid |
1422970-34-0 | 0.5g |
$1262.0 | 2023-07-06 | ||
| Enamine | EN300-37397344-1.0g |
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid |
1422970-34-0 | 1.0g |
$1315.0 | 2023-07-06 | ||
| Enamine | EN300-37397344-2.5g |
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid |
1422970-34-0 | 2.5g |
$2576.0 | 2023-07-06 | ||
| Enamine | EN300-37397344-5.0g |
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid |
1422970-34-0 | 5.0g |
$3812.0 | 2023-07-06 | ||
| Enamine | EN300-37397344-10.0g |
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid |
1422970-34-0 | 10.0g |
$5652.0 | 2023-07-06 |
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on (2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid
Introduction to (2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid (CAS No. 1422970-34-0)
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid (CAS No. 1422970-34-0) is a synthetic compound with significant applications in the fields of medicinal chemistry and biotechnology. This compound is characterized by its unique stereochemistry and the presence of two tert-butoxycarbonyl (Boc) protecting groups, which are crucial for its stability and reactivity in various chemical reactions.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in the preparation of peptides and amino acids. It effectively masks the amino functionality, allowing for selective reactions at other sites of the molecule. The removal of the Boc group can be achieved under mild acidic conditions, making it a versatile tool in the synthesis of complex molecules.
In recent years, (2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid has gained attention due to its potential in the development of novel therapeutic agents. Research has shown that this compound can serve as a key intermediate in the synthesis of peptide-based drugs and protein mimetics, which are increasingly important in the treatment of various diseases, including cancer and neurodegenerative disorders.
One of the key advantages of (2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid is its ability to form stable diastereomers. This property allows for precise control over the stereochemistry of the final product, which is crucial for optimizing biological activity and minimizing side effects. For instance, studies have demonstrated that diastereomeric purity can significantly impact the pharmacokinetic properties and efficacy of peptide-based therapeutics.
Recent advancements in synthetic methodologies have further enhanced the utility of (2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid. Techniques such as solid-phase peptide synthesis (SPPS) and chiral catalysis have been employed to improve yield and purity, making large-scale production more feasible. These developments have opened new avenues for its application in drug discovery and development.
In addition to its role in pharmaceutical research, (2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid has also found applications in other areas of biotechnology. For example, it can be used as a building block in the synthesis of enzymatic inhibitors and biomimetic materials. The ability to fine-tune its properties through chemical modification makes it a valuable tool for researchers exploring new frontiers in these fields.
From a safety perspective, (2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid is generally considered safe for laboratory use when proper handling procedures are followed. However, it is important to note that the compound should be stored under appropriate conditions to maintain its stability and prevent degradation. Researchers are advised to consult relevant safety data sheets (SDS) for detailed information on handling and disposal.
In conclusion, (2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid (CAS No. 1422970-34-0) is a versatile compound with significant potential in medicinal chemistry and biotechnology. Its unique stereochemistry and protective group functionality make it an essential tool for the synthesis of complex molecules with therapeutic applications. As research continues to advance, it is likely that this compound will play an increasingly important role in the development of innovative treatments for various diseases.
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